![molecular formula C10H9BrN2O2 B2439807 Ethyl 3-bromo-1H-indazole-5-carboxylate CAS No. 192945-25-8](/img/structure/B2439807.png)
Ethyl 3-bromo-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-indazole-5-carboxylate is a chemical compound with the CAS number 192945-25-8 . It is often used in pharmaceutical testing .
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which Ethyl 3-bromo-1H-indazole-5-carboxylate belongs, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-1H-indazole-5-carboxylate is C10H9BrN2O2 . The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) .Chemical Reactions Analysis
The synthesis of indazoles involves various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions . A Cu(OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .Physical And Chemical Properties Analysis
Ethyl 3-bromo-1H-indazole-5-carboxylate has a molecular weight of 269.1 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 406.4±25.0 °C at 760 mmHg . The flash point is 199.6±23.2 °C .Scientific Research Applications
- Compound Derivatives : Researchers have synthesized various indole derivatives with antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Anti-HIV Activity : Some indole derivatives have been studied as potential anti-HIV agents .
Antiviral Activity
Mechanism of Action
Target of Action
Ethyl 3-bromo-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . Specifically, they have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell signaling pathways, potentially leading to effects such as the inhibition of cell growth .
Biochemical Pathways
The affected pathways primarily involve cell signaling and growth regulation. The inhibition of CHK1 and CHK2 kinases, for example, can disrupt cell cycle progression and DNA damage response pathways . Similarly, the modulation of h-sgk can affect cell volume regulation and other cellular processes .
Pharmacokinetics
Like other indazole derivatives, it is likely to have good bioavailability due to its lipophilic nature .
Result of Action
The molecular and cellular effects of Ethyl 3-bromo-1H-indazole-5-carboxylate’s action are largely dependent on the specific targets and pathways it affects. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, potentially contributing to its anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-bromo-1H-indazole-5-carboxylate. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets . .
properties
IUPAC Name |
ethyl 3-bromo-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRMKZCMBQKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1H-indazole-5-carboxylate |
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